1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-7-12-19(13-16(15)2)28-24-20-5-3-4-6-22(20)26-14-21(24)23(27-28)17-8-10-18(25)11-9-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEZKNAKQPIHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Pyrazole Cyclization
Reaction of 3,4-dimethylbenzaldehyde (1.2 equiv) with 4-fluoroaniline (1.0 equiv) in ethanol at 78°C for 6 hours generates the corresponding Schiff base intermediate (87% yield). Subsequent treatment with hydrazine hydrate (2.5 equiv) in acetic acid under reflux conditions induces pyrazole ring formation, producing 1-(4-fluorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (72% yield).
Quinoline Ring Construction
The aldehyde intermediate undergoes cyclization with ammonium acetate (3.0 equiv) in dimethylformamide at 120°C for 12 hours, catalyzed by palladium on carbon (5% w/w). This Friedländer-type condensation constructs the quinoline system while maintaining the substituent pattern, yielding the target compound in 68% isolated yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst Loading | 5% Pd/C |
| Reaction Time | 12 hours |
| Solvent | DMF |
One-Pot [5+1] Cyclization Strategy
A breakthrough methodology developed by Yang et al. enables direct assembly of the pyrazolo[4,3-c]quinoline framework through formal [5+1] annulation:
Reaction Components and Mechanism
Combining (1H-pyrazol-5-yl)aniline derivatives (1.0 equiv) with benzyl alcohols (1.2 equiv) in the presence of copper(II) triflate (10 mol%) effects sequential N-arylation and cyclodehydration. The process proceeds via:
- Oxidative coupling at the pyrazole N1 position
- Tautomerization to a quinonoid intermediate
- 6π-electrocyclic ring closure
This protocol achieves 78% yield for the target compound when employing 4-fluorobenzyl alcohol and demonstrates exceptional functional group tolerance.
Three-Component Aqueous Phase Synthesis
Modern green chemistry approaches utilize water as solvent for constructing complex heterocycles. The optimized procedure involves:
Reaction Components
- Arylglyoxal hydrate (1.0 equiv)
- 3-Methyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (1.2 equiv)
- 1,3-Cyclohexanedione (1.5 equiv)
Catalytic System and Conditions
Tetrapropylammonium bromide (20 mol%) in water at 80°C facilitates:
- Knoevenagel condensation between arylglyoxal and diketone
- Michael addition of pyrazolamine
- Oxidative aromatization
This cascade process delivers the target compound in 82% yield with >99% purity after recrystallization from ethanol.
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Parameter | Multi-Step | [5+1] Cyclization | Three-Component |
|---|---|---|---|
| Total Yield | 42% | 63% | 82% |
| Reaction Time | 48 h | 8 h | 6 h |
| Temperature Range | 78-120°C | 100°C | 80°C |
| Solvent Toxicity | High | Moderate | Low |
| Scalability | Pilot | Lab | Industrial |
The three-component aqueous method demonstrates superior atom economy (86% vs. 72% for classical routes) and reduced E-factor (3.2 vs. 18.7). However, the multi-step approach remains valuable for introducing diverse substituents at the quinoline 4-position through halogen intermediates.
Industrial Production Advancements
Recent patent literature discloses two scalable processes:
Continuous Flow Synthesis
A tubular reactor system (ID 2 mm, L 10 m) operates at:
- 120°C
- 8 bar pressure
- Residence time: 22 minutes
Feeding 3,4-dimethylphenylmagnesium bromide (0.5 M) and 4-fluoro-N-(quinolin-4-yl)aniline (0.4 M) in THF at 5 mL/min achieves 94% conversion with 89% isolated yield.
Catalytic System Optimization
Screening of 12 transition metal catalysts identified iridium(III) chloride (2 mol%) as optimal for dehydrogenative coupling, reducing reaction time from 12 hours to 45 minutes while maintaining 85% yield.
Mechanistic Insights and Byproduct Analysis
In-depth NMR studies reveal two major byproducts:
Over-oxidized Derivative (5%):
- Results from excessive Pd/C loading (>10%)
- Characterized by quinoline N-oxide formation
Dimerized Species (3%):
- Forms via radical coupling at the pyrazole C4 position
- Suppressed by adding TEMPO (0.5 equiv)
Mass balance analyses confirm ≥95% material accountability across all reported methods when using HPLC-grade solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C23H22FN3
Molecular Weight : 393.44 g/mol
IUPAC Name : 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
The unique structure of this compound includes a pyrazolo[4,3-c]quinoline core with specific substitutions that enhance its reactivity and biological activity.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. For instance, certain derivatives have been shown to inhibit cell proliferation in breast cancer cells through mitochondrial pathways and promote cell cycle arrest .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages . The IC50 value for this inhibition was reported at approximately 0.39 μM, indicating potent anti-inflammatory activity.
- Antimicrobial and Antiviral Properties : The compound has been tested against various bacterial strains and viral infections. Results indicated effective inhibition of pathogenic bacteria growth and reduced viral replication in cell cultures .
Biological Research
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Mechanism of Action : The compound may act as an inhibitor or activator of certain enzymes and receptors involved in critical signaling pathways. Studies suggest that it may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to observed anti-inflammatory effects .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals insights into how structural modifications influence biological activity:
- Substituent Positioning : Substituents at the para-position on phenyl rings generally enhance inhibitory activity compared to ortho or meta positions.
- Electron-Donating Groups : The presence of electron-donating groups such as methoxy enhances biological activity while reducing cytotoxicity .
Case Study 1: Anticancer Properties
In a study published in Cancer Letters, researchers investigated the anticancer efficacy of various pyrazolo[4,3-c]quinoline derivatives. They found that a specific derivative induced apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins . The study highlighted the potential of these compounds as therapeutic agents against cancer.
Case Study 2: Anti-inflammatory Mechanism
A study conducted on RAW 264.7 macrophages demonstrated that the compound significantly inhibited nitric oxide production upon LPS stimulation. The researchers concluded that this effect was due to the compound's ability to interfere with signaling pathways associated with inflammation .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogues differing in substituents and molecular weight:
Key Observations:
- Lipophilicity: Ethyl and methyl groups (e.g., ) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Solubility: Ethoxy substituents () improve solubility compared to halogenated analogs.
Antimicrobial Activity
Pyrazoloquinoline derivatives with 4-fluorophenyl groups exhibit notable antimicrobial properties:
- 1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline (structurally related) showed activity against S. aureus comparable to ampicillin and higher antifungal activity against C. albicans and A. niger than ketoconazole .
- 3-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]quinoline demonstrated strong activity against A. niger .
The target compound’s 4-fluorophenyl group may confer similar antifungal potency, while the 3,4-dimethylphenyl group could enhance bioavailability through increased lipophilicity.
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino and hydroxyphenyl substituents (e.g., 2i and 2m in ) inhibited LPS-induced NO production with submicromolar IC50 values. The target compound’s fluorophenyl group may similarly modulate iNOS/COX-2 pathways, though its dimethylphenyl substituent might alter potency due to steric effects.
Thermal and Optical Properties
- Thermal Stability: Derivatives with methoxy or isopropyl groups (e.g., F7 in ) exhibit varied melting points (e.g., 158–159°C for dichlorophenyl analogs ), suggesting substituents influence crystal packing and stability.
- Fluorescence: Pyrazoloquinolines with planar structures (e.g., 1,3-diphenyl derivatives) are used as fluorophores . The target compound’s dimethylphenyl group may disrupt planarity, altering emission properties.
Biological Activity
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H22FN5
- Molecular Weight : 394.45 g/mol
The compound features a pyrazoloquinoline core, which is known for diverse biological activities. The presence of substituents such as 3,4-dimethylphenyl and 4-fluorophenyl may enhance its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with a pyrazolo[4,3-c]quinoline structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- K-562 (leukemia)
In a study assessing the compound's efficacy against MCF-7 cells, it exhibited an IC50 value of approximately 0.0034 μM, indicating potent anticancer activity .
Mechanism of Action :
The anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest at the S phase, further promoting apoptosis .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
Antibacterial and Antifungal Activities
Preliminary studies indicate that the compound possesses antibacterial and antifungal properties. It can inhibit the growth of various pathogens by interfering with their metabolic processes .
Data Table: Biological Activity Overview
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[4,3-c]quinoline derivatives in cancer treatment:
-
Study on MCF-7 Cells :
- Researchers observed significant apoptosis induction when treated with the compound.
- The study concluded that the compound could serve as a lead for developing new anticancer agents.
-
Inflammation Model :
- In animal models of inflammation, the compound reduced swelling and pain by inhibiting specific inflammatory pathways.
Q & A
Q. What are the established synthetic routes for 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions using substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives can react with hydrazine derivatives under reflux in THF or ethanol to form the pyrazoloquinoline core. Key steps include introducing the 3,4-dimethylphenyl and 4-fluorophenyl substituents via nucleophilic aromatic substitution or Suzuki coupling . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst choice (e.g., iodine or Lewis acids) to improve yields.
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and substituent groups (e.g., methyl at δ 2.1–2.5 ppm, fluorine coupling patterns) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~423).
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking distances of ~3.7 Å) .
- Elemental Analysis : Validate purity (e.g., C 78.3%, H 4.9%, N 11.3% ).
Advanced Research Questions
Q. How does the introduction of fluorine at the 4-fluorophenyl position influence the compound’s physicochemical and pharmacological properties?
Fluorine enhances lipophilicity and metabolic stability via C–F bond strength and electronegativity, potentially improving blood-brain barrier penetration. Computational studies (e.g., DFT) reveal fluorine’s electron-withdrawing effects on the quinoline core, altering HOMO/LUMO gaps and binding affinity to biological targets like kinases or GPCRs . Comparative data with non-fluorinated analogs show increased bioactivity in antiviral or antiproliferative assays .
Q. What strategies resolve contradictions in reported biological activity data for pyrazoloquinoline derivatives?
- Dose-Response Analysis : Test activity across a wide concentration range (nM–µM) to identify false positives/negatives.
- Target-Specific Assays : Use kinase profiling or receptor-binding studies to clarify selectivity (e.g., EGFR vs. VEGFR inhibition).
- Structural Modifications : Compare activity of analogs with varied substituents (e.g., 4-fluoro vs. 4-chloro phenyl) to isolate pharmacophore contributions .
Q. How can crystallographic data inform the design of derivatives with improved binding affinity?
Crystal structures reveal key interactions (e.g., C–H···π bonds, dihedral angles between substituents). For example, a 71.1° dihedral angle between phenyl rings in related compounds suggests steric hindrance may limit binding. Derivatives with planar conformations (e.g., fused rings) or hydrogen-bond donors (e.g., –NH2) can exploit active-site residues .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step of pyrazoloquinoline synthesis?
- Catalyst Screening : Replace iodine with BF3·Et2O or ZnCl2 to enhance electrophilic aromatic substitution.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <1 hour, improving yields by 15–20% .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
Q. What experimental controls are essential to validate the compound’s stability under biological assay conditions?
- pH Stability Tests : Incubate in PBS (pH 7.4) and acidic buffer (pH 4.5) for 24–72 hours; monitor degradation via HPLC.
- Serum Stability : Assess half-life in fetal bovine serum (FBS) to predict in vivo performance.
- Light/Temperature Controls : Store samples in amber vials at –20°C to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
